molecular formula C15H14ClNO2 B4699925 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide

2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide

Cat. No. B4699925
M. Wt: 275.73 g/mol
InChI Key: UOCNZUHFVQOOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide, also known as Miltefosine, is a phosphocholine analogue that has been used as an antiprotozoal and antineoplastic agent. It was originally developed as an antineoplastic agent, but later found to have activity against protozoan parasites such as Leishmania and Trypanosoma.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide is not fully understood. It is believed to target cell membranes, disrupting their structure and function. In cancer cells, it has been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism, leading to apoptosis.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to inhibit angiogenesis, the process by which tumors develop blood vessels to support their growth.
In parasitic infections, 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide has been found to disrupt the cell membranes of the parasites, leading to their death. It has also been shown to modulate the immune response, enhancing the activity of macrophages and other immune cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide is its broad-spectrum activity against both cancer cells and protozoan parasites. This makes it a useful tool for studying the mechanisms of cell death and membrane disruption.
However, 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide has some limitations for lab experiments. It is a relatively toxic compound, and care must be taken to ensure proper handling and disposal. In addition, its activity can be affected by factors such as pH and temperature, which can make it difficult to reproduce results across different experiments.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide. One area of interest is its potential use in combination therapy for cancer and parasitic infections. It has been shown to enhance the activity of other chemotherapeutic agents, and may be useful in overcoming drug resistance.
Another area of interest is the development of new formulations of 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide that can improve its bioavailability and reduce its toxicity. This could make it a more effective and safer treatment option for parasitic infections and certain types of cancer.
Conclusion:
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide is a phosphocholine analogue with broad-spectrum activity against cancer cells and protozoan parasites. Its mechanism of action involves disruption of cell membranes and modulation of cell signaling pathways. While it has some limitations for lab experiments, it remains a useful tool for studying the mechanisms of cell death and membrane disruption. Future research may focus on its potential use in combination therapy and the development of new formulations to improve its safety and efficacy.

Scientific Research Applications

2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide has been extensively studied for its antineoplastic and antiprotozoal activities. In cancer research, it has been shown to induce apoptosis in various cancer cell lines, including breast, ovarian, and prostate cancer. In addition, it has been found to inhibit the growth of solid tumors in animal models.
In parasitology, 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide has been used to treat leishmaniasis, a parasitic disease transmitted by sandflies. It has also been shown to be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-17(12-7-3-2-4-8-12)15(18)11-19-14-10-6-5-9-13(14)16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNZUHFVQOOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.